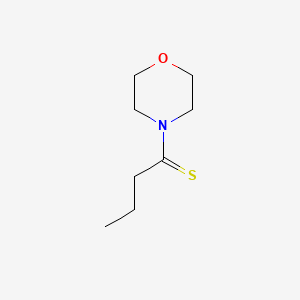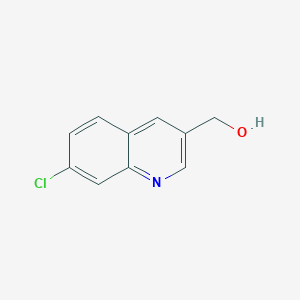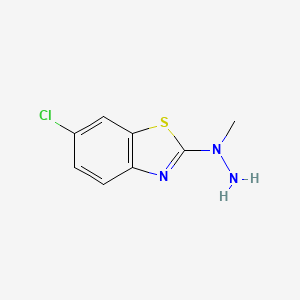
2,4(3H,5H)-Pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(3H,5H)-Pyrimidinedione, also known as barbituric acid, is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and is characterized by the presence of two keto groups at positions 2 and 4 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics .
准备方法
Synthetic Routes and Reaction Conditions
2,4(3H,5H)-Pyrimidinedione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst. The reaction proceeds as follows:
Urea+Malonic Acid→this compound+Water
This reaction typically requires heating to around 100-150°C to proceed efficiently .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,4(3H,5H)-Pyrimidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .
科学研究应用
2,4(3H,5H)-Pyrimidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.
Medicine: It is a key intermediate in the production of barbiturate drugs, which are used as sedatives, anesthetics, and anticonvulsants.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4(3H,5H)-Pyrimidinedione in biological systems involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anesthetic effects. This interaction increases the chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .
相似化合物的比较
Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Cyanuric Acid: A triazine derivative used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
2,4(3H,5H)-Pyrimidinedione is unique due to its dual keto groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its role as a precursor to barbiturate drugs also sets it apart from other similar compounds .
属性
CAS 编号 |
4433-22-1 |
|---|---|
分子式 |
C4H4N2O2 |
分子量 |
112.09 g/mol |
IUPAC 名称 |
5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8) |
InChI 键 |
SGLPRIIINMCHCW-UHFFFAOYSA-N |
规范 SMILES |
C1C=NC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


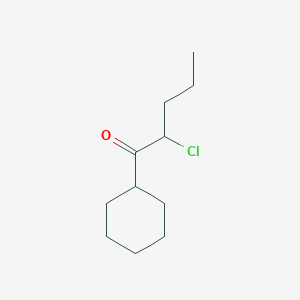

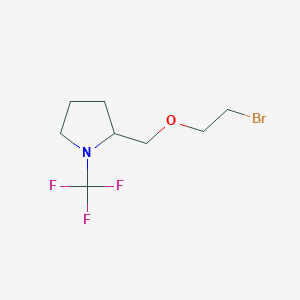
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
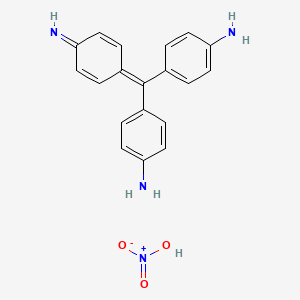
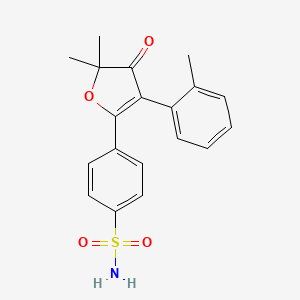
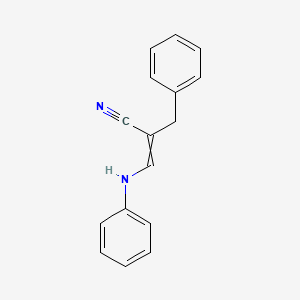
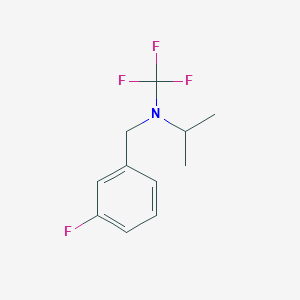
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)

![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)
